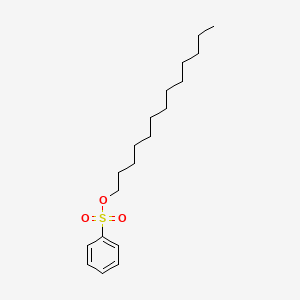
Tridecan-1-yl benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecan-1-yl benzenesulphonate: is a chemical compound with the molecular formula C19H32O3S . It is commonly used as a surfactant due to its ability to reduce surface tension between liquids or between a liquid and a solid . This compound appears as a white or slightly yellow powder and is not soluble in water but can form emulsions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecan-1-yl benzenesulphonate can be synthesized through alkylation reactions or ester exchange reactions. The specific experimental conditions and methods depend on the desired purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of tridecanol with benzenesulfonyl chloride in the presence of a base. This reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tridecan-1-yl benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzenesulphonates.
Aplicaciones Científicas De Investigación
Chemistry: Tridecan-1-yl benzenesulphonate is used as a surfactant in various chemical reactions to enhance the solubility of reactants and products .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: This compound is explored for its potential use in drug delivery systems due to its surfactant properties .
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants .
Mecanismo De Acción
Tridecan-1-yl benzenesulphonate exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of molecules. This property is crucial in various applications, including emulsification and dispersion . The molecular targets and pathways involved include interactions with lipid bilayers and proteins, altering their structure and function .
Comparación Con Compuestos Similares
- Dodecyl benzenesulphonate
- Tetradecyl benzenesulphonate
- Hexadecyl benzenesulphonate
Comparison: Tridecan-1-yl benzenesulphonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant compared to its shorter or longer chain counterparts .
Propiedades
Número CAS |
25474-61-7 |
|---|---|
Fórmula molecular |
C19H32O3S |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
tridecyl benzenesulfonate |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-15-18-22-23(20,21)19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |
Clave InChI |
KRTNITDCKAVIFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


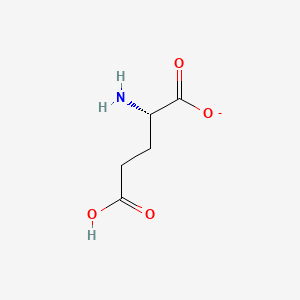
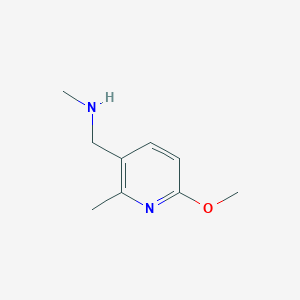
![Ethyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13113761.png)
![6-Methoxy[1,2,3]triazolo[1,5-b]pyridazine](/img/structure/B13113763.png)
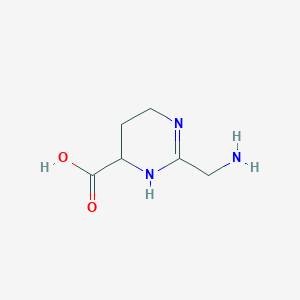
![3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione](/img/structure/B13113774.png)
![8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13113781.png)
![5-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13113785.png)
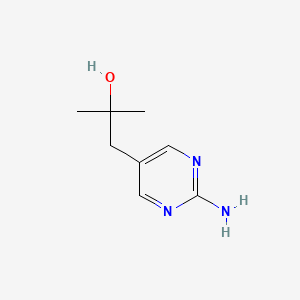
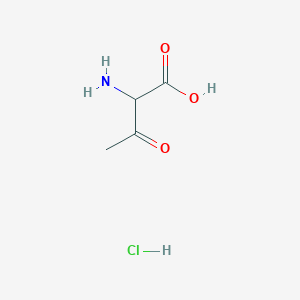
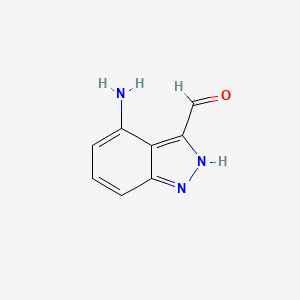
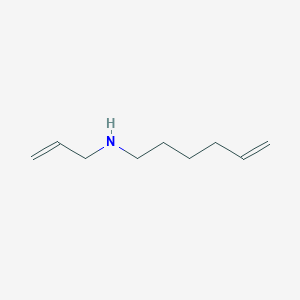
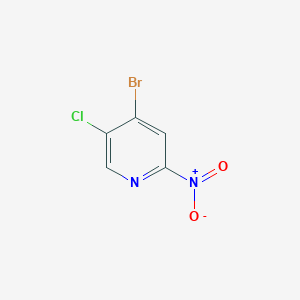
![tert-Butyl (3aS,7aR)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13113836.png)
